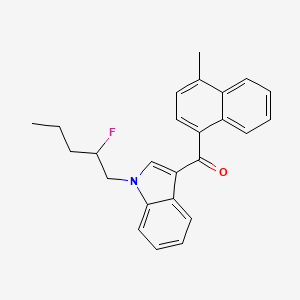

MAM2201 N-(2-fluoropentyl) isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(2-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 2 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Identification and Analysis Techniques

Differentiation of Structural Isomers : Techniques such as gas chromatography-mass spectrometry, infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy are used to separate and identify the fluoropentyl positional isomers of fluoro-PB-22, a compound structurally similar to MAM2201 N-(2-fluoropentyl) isomer. This research assists forensic laboratories in identifying specific isomers in seized materials (Tang et al., 2017).

Analytical Confirmation of Intoxication : MAM2201 has been detected and quantified in human plasma samples using liquid chromatography-tandem mass spectrometry, providing crucial data for medical and legal investigations of intoxication cases (Derungs et al., 2012).

Gas Chromatography and Infrared Spectroscopy : These methods are effective in analyzing and distinguishing regioisomeric cannabinoids related to MAM2201, which are structurally similar to other synthetic cannabinoids. This technique is essential for accurate identification in forensic science (Deruiter et al., 2018).

Isomerization and Chemical Properties

Isomerism and Temperature Effects : The role of temperature in Z to E isomerization of certain fluoro-compounds, including those structurally related to MAM2201, has been studied to understand their chemical behavior and stability under different conditions (Dey & Chopra, 2015).

Influence on Intramolecular Bonding : The presence of fluorine atoms in compounds similar to MAM2201 affects intramolecular hydrogen bonding, isomerization, and rotation of methyl groups. Such studies are crucial for understanding the chemical properties and reactivities of these substances (Vries & Muyskens, 2016).

Forensic and Legal Relevance

Legal Classification and Control : Certain substances structurally akin to MAM2201, like 5-fluoro-PB-22, have been placed into Schedule I of the Controlled Substances Act, highlighting the legal and regulatory importance of accurately identifying and classifying these compounds (Federal Register, 2016).

Structure Elucidation of Designer Drugs : Detailed structure elucidation of designer drugs, including those similar to MAM2201, is crucial for forensic analysis. Techniques like NMR and MS are employed for accurate identification, which is vital for both legal and health-related assessments (Girreser et al., 2016).

properties

Product Name |

MAM2201 N-(2-fluoropentyl) isomer |

|---|---|

Molecular Formula |

C25H24FNO |

Molecular Weight |

373.5 |

IUPAC Name |

[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |

InChI |

InChI=1S/C25H24FNO/c1-3-8-18(26)15-27-16-23(21-11-6-7-12-24(21)27)25(28)22-14-13-17(2)19-9-4-5-10-20(19)22/h4-7,9-14,16,18H,3,8,15H2,1-2H3 |

InChI Key |

GKGOOBXNSBWSAR-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |

Appearance |

Assay:≥95%A solution in acetonitrile |

synonyms |

(1-(2-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1yl)methanone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.